molecular formula C14H19N5 B2560775 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338667-80-3

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

Cat. No.: B2560775
CAS No.: 1338667-80-3
M. Wt: 257.341
InChI Key: LEUPXEHODJZPKM-UHFFFAOYSA-N
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Description

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms

Chemical Reactions Analysis

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission and improve cognitive function in patients with neurodegenerative diseases. Additionally, its role as an intestinal permeation enhancer involves the modulation of tight junctions in the intestinal epithelium, facilitating the transport of macromolecules across the barrier .

Comparison with Similar Compounds

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole and piperazine rings, along with the 4-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-(4-methylphenyl)triazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-12-2-4-13(5-3-12)19-14(10-16-17-19)11-18-8-6-15-7-9-18/h2-5,10,15H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPXEHODJZPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=N2)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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